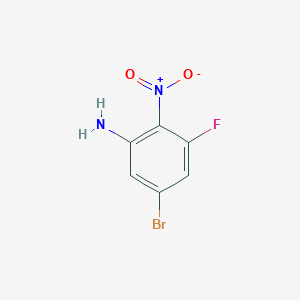

3-Bromo-8-metilquinolin-6-amina

Descripción general

Descripción

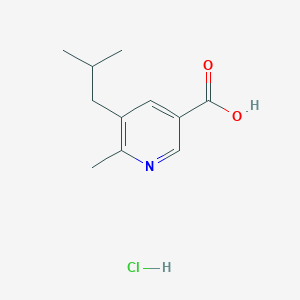

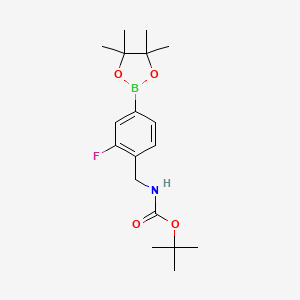

3-Bromo-8-methylquinolin-6-amine is a chemical compound . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and have versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P ´fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis

Quinoline derivatives are known to exhibit important biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Aplicaciones Científicas De Investigación

Medicina: Agente Antimicrobiano y Anticancerígeno

3-Bromo-8-metilquinolin-6-amina, al igual que otros derivados de quinolina, exhibe un potencial significativo en la química medicinal. Se ha identificado por sus propiedades antimicrobianas, efectivas contra diversas especies microbianas Gram-positivas y Gram-negativas . Además, su estructura es propicia para la actividad anticancerígena, con la capacidad de inhibir la síntesis de ADN en células cancerosas al dirigirse a la girasa del ADN y la topoisomerasa tipo IV .

Electrónica: Aplicaciones Fotovoltaicas

En el ámbito de la electrónica, los derivados de quinolina se han utilizado en fotovoltaica de tercera generación. Sirven como complejos metálicos en células fotovoltaicas, contribuyendo a los espectros de absorción y niveles de energía cruciales para una conversión eficiente de energía solar . Esta aplicación es particularmente relevante para this compound debido a su adaptabilidad estructural.

Ciencia de los Materiales: OLED y Transistores

Los compuestos de quinolina, incluyendo this compound, son materiales prometedores para la capa emisora de diodos orgánicos emisores de luz (OLED) y se han utilizado en transistores . Sus propiedades electrónicas los hacen adecuados para estas aplicaciones, donde pueden mejorar el rendimiento y la durabilidad del dispositivo.

Industria Alimentaria: Seguridad y Conservación de los Alimentos

Si bien no se citan aplicaciones específicas de this compound en la industria alimentaria, los derivados de quinolina son conocidos por su papel en la seguridad y conservación de los alimentos. Sus propiedades antimicrobianas se pueden aprovechar para proteger los productos alimenticios de la contaminación microbiana .

Industria de los Tintes: Síntesis de Colorantes

Los derivados de quinolina son históricamente significativos en la industria de los tintes por sus colores vibrantes y su estabilidad. This compound puede participar en la síntesis de tintes complejos, proporcionando una gama de matices para diversas aplicaciones.

Catálisis: Acoplamiento de Suzuki–Miyaura

En la catálisis, los derivados de quinolina forman parte del proceso de acoplamiento de Suzuki–Miyaura, una reacción de formación de enlaces carbono-carbono ampliamente aplicada. Pueden actuar como intermediarios o catalizadores, facilitando la reacción en condiciones suaves .

Investigación Antiviral: VIH y Otros Virus

El núcleo de quinolina está presente en compuestos con propiedades anti-VIH. Derivados como this compound podrían potencialmente modificarse para mejorar su eficacia contra el VIH y otros virus .

Investigación Antimalárica: Desarrollo de Medicamentos

Las quinolinas son la columna vertebral de muchos medicamentos antimaláricos. La investigación de nuevos derivados, incluyendo this compound, sigue siendo un campo significativo, con el objetivo de desarrollar tratamientos más efectivos contra la malaria .

Mecanismo De Acción

Target of Action

Quinoline compounds, to which 3-bromo-8-methylquinolin-6-amine belongs, are known to have a wide range of biological activities and can interact with various biological targets .

Mode of Action

Quinoline compounds are known to interact with their targets through various mechanisms, depending on the specific structure and functional groups of the compound .

Biochemical Pathways

Quinoline compounds are known to be involved in a variety of biochemical pathways, depending on their specific structures and targets .

Result of Action

Quinoline compounds are known to have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer activities .

Direcciones Futuras

Quinoline and its derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . There is a need for the development of new molecules containing this nucleus, with a focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Análisis Bioquímico

Biochemical Properties

3-Bromo-8-methylquinolin-6-amine plays a crucial role in various biochemical reactions. It has been shown to interact with tubulin, a protein that is essential for the polymerization of microtubules. By binding to the α subunit of tubulin, 3-Bromo-8-methylquinolin-6-amine inhibits the polymerization process, thereby affecting cell division and other microtubule-dependent processes . Additionally, this compound has demonstrated fungicidal properties, making it effective against certain phytopathogens .

Cellular Effects

The effects of 3-Bromo-8-methylquinolin-6-amine on cellular processes are profound. It influences cell function by disrupting microtubule dynamics, which in turn affects cell division and intracellular transport. This disruption can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Bromo-8-methylquinolin-6-amine can induce cell cycle arrest and apoptosis in certain cell types .

Molecular Mechanism

At the molecular level, 3-Bromo-8-methylquinolin-6-amine exerts its effects primarily through its interaction with tubulin. By binding to the α subunit of tubulin, it inhibits the polymerization of microtubules, leading to the destabilization of the microtubule network. This inhibition can result in the activation of cell cycle checkpoints and the induction of apoptosis. Additionally, 3-Bromo-8-methylquinolin-6-amine may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-8-methylquinolin-6-amine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-8-methylquinolin-6-amine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained disruptions in cellular processes, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of 3-Bromo-8-methylquinolin-6-amine in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit microtubule polymerization. At higher doses, 3-Bromo-8-methylquinolin-6-amine can induce toxic effects, including severe disruptions in cellular function and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects .

Metabolic Pathways

3-Bromo-8-methylquinolin-6-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of certain metabolites. Understanding the metabolic pathways of 3-Bromo-8-methylquinolin-6-amine is crucial for optimizing its use in biochemical research and therapeutic applications .

Transport and Distribution

The transport and distribution of 3-Bromo-8-methylquinolin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of 3-Bromo-8-methylquinolin-6-amine can affect its activity and efficacy in biochemical reactions and therapeutic applications .

Subcellular Localization

3-Bromo-8-methylquinolin-6-amine exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 3-Bromo-8-methylquinolin-6-amine can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

3-bromo-8-methylquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-9(12)4-7-3-8(11)5-13-10(6)7/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMCMTCCDSFGOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=CC(=CN=C12)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10736621 | |

| Record name | 3-Bromo-8-methylquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858467-31-9 | |

| Record name | 3-Bromo-8-methyl-6-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858467-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-8-methylquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10736621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

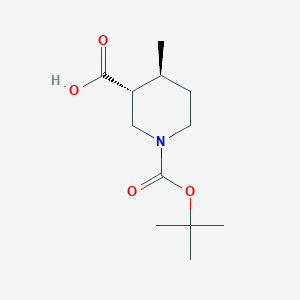

![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)

![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)